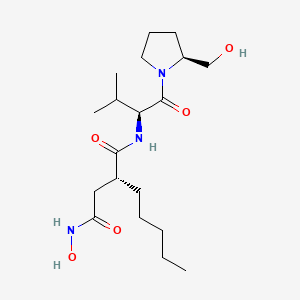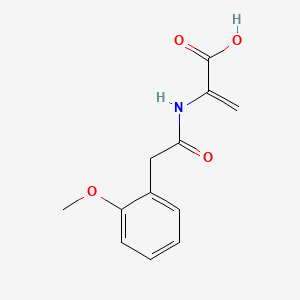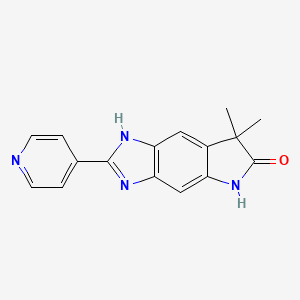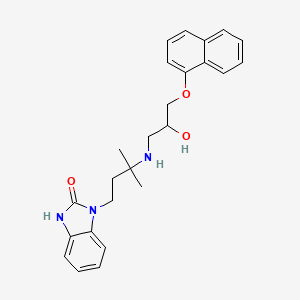
Agroclavine
Overview
Description
Agroclavine is an ergot alkaloid belonging to the group of clavine alkaloids. It is a naturally occurring compound produced by fungi, particularly those in the Clavicipitaceae family. This compound has a chemical formula of C16H18N2 and a molecular weight of 238.33 g/mol . It is structurally characterized by a tetracyclic ergoline ring system with methyl groups at positions 6 and 8 . Historically, this compound has been used in the synthesis of ergot-based drugs .
Scientific Research Applications
Agroclavine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its role in fungal metabolism and its interactions with plant hosts.
Medicine: this compound exhibits cytotoxic properties and is being investigated for its potential use as an antineoplastic agent.
Industry: this compound is monitored for its presence in food and feed products due to its potential toxicity.
Mechanism of Action
Target of Action
Agroclavine primarily targets the D (1A) dopamine receptor . This receptor is a G-protein coupled amine receptor, and its activity is mediated by G proteins which activate adenylyl cyclase .
Mode of Action
This compound interacts with its targets in a complex manner. It acts as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic receptors . The interaction of this compound with these receptors can lead to changes in cellular signaling and function .
Biochemical Pathways
This compound is involved in the biosynthesis of ergot alkaloids . The conversion of this compound to lysergic acid involves the cumulative transfer of six electrons during oxidation of the methyl group at C-17, and the isomerization of a double bond between carbons C-8 and C-9, that occurs in this compound and elymoclavine, to carbons C-9 and C-10 that is present in lysergic acid .
Pharmacokinetics
Like other ergot alkaloids, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
This compound and its derivatives have been found to exert potent and selective cytostatic effects . These compounds have been investigated for their potential use as antineoplastic drugs .
Action Environment
Environmental factors can influence the production and action of this compound. Stress, starvation, or supplementation with nutrients such as amino acids, phosphate, and nitrogen can increase or suppress the production of this compound . The environmental conditions can also affect the stability and efficacy of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, this compound has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, this compound has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and other biomolecules. This compound acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of this compound to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that this compound increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, this compound’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of this compound have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of this compound (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in this compound, which is crucial for its conversion to lysergic acid amide . Additionally, this compound interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to this compound and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of this compound pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated this compound accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing this compound production and its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Agroclavine can be synthesized through the biotransformation of other ergot alkaloids. One common method involves the hydroxylation of chanoclavine to produce this compound . This process can be carried out using plant cell suspension cultures, which offer a manageable submerged cultivation environment with significant biochemical potential .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of specific fungal strains. For example, the mutant Claviceps sp. strain c106 can be cultivated in a complex medium containing sucrose, citric acid, and yeast extract to yield this compound . The content of this compound reaches its maximum concentration on days 15-16 of cultivation .
Chemical Reactions Analysis
Types of Reactions: Agroclavine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to elymoclavine, which is catalyzed by cytochrome P450 monooxygenases . This oxidation process involves the conversion of the C8-linked methyl group to a hydroxyl group .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 monooxygenases are commonly used for the oxidation of this compound.
Reduction: Standard reducing agents such as sodium borohydride can be used to reduce this compound derivatives.
Substitution: Various nucleophiles can be used to substitute functional groups on the ergoline ring.
Major Products:
Elymoclavine: Formed through the oxidation of this compound.
Hydroxylated Derivatives: Produced through biotransformation processes.
Comparison with Similar Compounds
- Festuclavine
- Pyroclavine
- Elymoclavine
- Ergotamine
Properties
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
| Record name | Agroclavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-didehydro-6,8-dimethylergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)

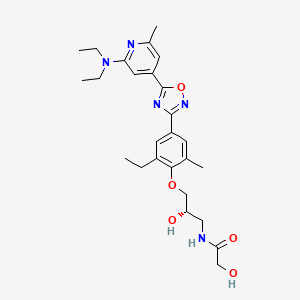

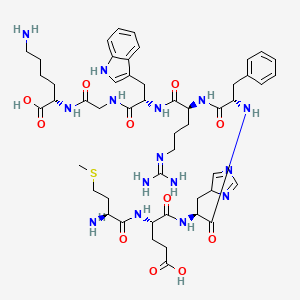

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
